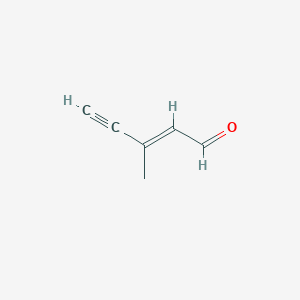

(E)-3-methylpent-2-en-4-ynal

CAS No.:

Cat. No.: VC18034977

Molecular Formula: C6H6O

Molecular Weight: 94.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6O |

|---|---|

| Molecular Weight | 94.11 g/mol |

| IUPAC Name | (E)-3-methylpent-2-en-4-ynal |

| Standard InChI | InChI=1S/C6H6O/c1-3-6(2)4-5-7/h1,4-5H,2H3/b6-4+ |

| Standard InChI Key | IFWPFCCGBZEOPS-GQCTYLIASA-N |

| Isomeric SMILES | C/C(=C\C=O)/C#C |

| Canonical SMILES | CC(=CC=O)C#C |

Introduction

Synthesis and Production Methods

Wittig Reaction-Based Synthesis

The Wittig reaction is a cornerstone for synthesizing (E)-3-methylpent-2-en-4-ynal. In one approach, 3-methylpent-2-en-4-ynyltriphenylphosphonium bromide reacts with aldehydes under basic conditions (e.g., NaH or KOtBu in THF) to yield the target compound . For example, the reaction of cyclohepta-1,3,5-triene-1,6-dicarbaldehyde with this phosphonium salt produces annulenes, highlighting the aldehyde’s utility in constructing complex macrocycles .

Oxidation of Diol Precursors

An alternative route involves oxidizing 4-pentyne-1,3-diol derivatives. Treatment of 3-methyl-4-pentyne-1,3-diol with chromium trioxide () in pyridine and dichloromethane generates (E)-3-methylpent-2-en-4-ynal in 25% yield . The reaction proceeds via selective oxidation of the primary alcohol while preserving the alkyne and alkene functionalities.

Table 1: Key Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Wittig Reaction | NaH/THF, 0°C to RT | 60–75 | |

| Diol Oxidation | , pyridine | 25 |

Chemical Reactions and Reactivity

Oxidation and Reduction

The aldehyde group in (E)-3-methylpent-2-en-4-ynal is susceptible to oxidation, forming carboxylic acids or ketones depending on the reagent. For instance, potassium permanganate () oxidizes the compound to 3-methylpent-2-en-4-ynoic acid . Conversely, reduction with sodium borohydride () yields the corresponding alcohol, (E)-3-methylpent-2-en-4-yn-1-ol .

Transition-Metal-Catalyzed Couplings

The alkyne moiety participates in Sonogashira and Glaser-Hay couplings. In cross-coupling reactions with aryl halides, palladium catalysts facilitate the formation of conjugated enynals, which are precursors to natural products and materials .

Spectroscopic and Physical Properties

NMR and IR Data

Physical Constants

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 44–47°C (5 mmHg) | |

| Refractive Index | 1.481 | |

| Vapor Pressure | 0.46 mmHg at 25°C |

Applications in Scientific Research

Organic Synthesis

(E)-3-Methylpent-2-en-4-ynal serves as a building block for annulenes and cyclophanes. Its Wittig reaction with bis-phosphonium salts yields cyclophanpolyenediynes, which exhibit unique electronic properties due to extended conjugation .

Materials Chemistry

The compound’s alkyne group enables its use in click chemistry for polymer functionalization. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked polymers with tunable optoelectronic properties .

Comparative Analysis with Related Compounds

(E)-3-Methylpent-2-en-4-yn-1-ol

The reduced alcohol derivative shares similar reactivity but lacks the aldehyde’s electrophilicity. Its lower logP (1.36 vs. 1.96 for the aldehyde) impacts solubility in aqueous systems .

(Z)-Isomers

(Z)-3-Methylpent-2-en-4-ynal exhibits distinct NMR shifts (e.g., δ 5.68 for C=CH) and reduced stability due to steric strain between the methyl and aldehyde groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume